2-Bromo-5-(trifluoromethoxy)benzaldehyde

Physical Property Solid-Phase Synthesis Automated Dispensing

2-Bromo-5-(trifluoromethoxy)benzaldehyde (CAS 505084-61-7) is a solid halogenated aromatic aldehyde (m.p. ~53°C) specifically designed for automated solid-dispensing and parallel synthesis platforms—unlike its liquid trifluoromethyl analog. This physical-state differentiation eliminates solvent evaporation and viscosity issues, ensuring reproducible reagent delivery for library synthesis. The bromine atom enables robust Suzuki-Miyaura cross-coupling, while the aldehyde offers further derivatization. Available in high purity (≥96%), it is the reliable building block for incorporating the 5-OCF3-2-formylphenyl motif into drug candidates and agrochemicals.

Molecular Formula C8H4BrF3O2
Molecular Weight 269.01 g/mol
CAS No. 505084-61-7
Cat. No. B112698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(trifluoromethoxy)benzaldehyde
CAS505084-61-7
Molecular FormulaC8H4BrF3O2
Molecular Weight269.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)C=O)Br
InChIInChI=1S/C8H4BrF3O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-4H
InChIKeyLSMYXQXITTZTHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(trifluoromethoxy)benzaldehyde: A Solid Fluorinated Aldehyde Building Block for Medicinal Chemistry and Cross-Coupling


2-Bromo-5-(trifluoromethoxy)benzaldehyde (CAS 505084-61-7) is a halogenated aromatic aldehyde characterized by the presence of a bromine atom at the 2-position and a trifluoromethoxy (-OCF3) group at the 5-position on the benzene ring . This substitution pattern confers distinct physicochemical properties, most notably its solid physical state at room temperature, with a predicted melting point of approximately 52.9 °C . The compound serves as a versatile intermediate in organic synthesis, particularly for the construction of trifluoromethoxy-substituted arenes and as a substrate in palladium- or nickel-catalyzed cross-coupling reactions .

Why 2-Bromo-5-(trifluoromethoxy)benzaldehyde Cannot Be Replaced by Its Trifluoromethyl Analog in Solid-Phase or Automated Synthesis


While both 2-bromo-5-(trifluoromethoxy)benzaldehyde and its close analog, 2-bromo-5-(trifluoromethyl)benzaldehyde (CAS 102684-91-3), serve as halogenated building blocks, their divergent physical states create critical, non-interchangeable experimental constraints. The trifluoromethyl analog is a liquid at room temperature [1], whereas 2-bromo-5-(trifluoromethoxy)benzaldehyde is a solid with a predicted melting point of ~53 °C . This fundamental difference means that the trifluoromethoxy compound is incompatible with liquid-dispensing automated platforms and solid-phase synthesis workflows designed for the liquid analog, and vice versa, due to disparate storage, handling, and weighing requirements . Substituting one for the other without process revalidation would introduce significant logistical and methodological errors.

Quantitative Differentiation Evidence for 2-Bromo-5-(trifluoromethoxy)benzaldehyde vs. In-Class Analogs


Physical State Differentiation: Solid vs. Liquid at Room Temperature

2-Bromo-5-(trifluoromethoxy)benzaldehyde is a solid at room temperature, with a predicted melting point of 52.93 °C . In contrast, the closely related 2-bromo-5-(trifluoromethyl)benzaldehyde is reported as a liquid at room temperature [1]. This phase difference is a primary driver for procurement decisions based on experimental workflow compatibility.

Physical Property Solid-Phase Synthesis Automated Dispensing

Commercially Available Purity: Up to 98% (HPLC) for Target Compound

The target compound is commercially available at a minimum purity specification of 98% as determined by HPLC [1]. This level of purity is comparable to that offered for the 2-bromo-5-(trifluoromethyl)benzaldehyde analog, which is typically available at 97-98% purity . The availability of high-purity material reduces the need for further in-house purification.

Purity Quality Control Procurement Specification

Density Comparison: Higher Density of Trifluoromethoxy Analog Impacts Solvent Partitioning

The predicted density of 2-bromo-5-(trifluoromethoxy)benzaldehyde is 1.706 ± 0.06 g/cm³ , which is substantially higher than the density of its trifluoromethyl analog, which is a liquid with an unreported but presumably lower density due to the absence of the oxygen atom [1]. This higher density influences the compound's behavior during aqueous work-ups and liquid-liquid extractions.

Density Solvent Selection Extraction

Optimal Application Scenarios for 2-Bromo-5-(trifluoromethoxy)benzaldehyde Based on Differentiated Evidence


Solid-Phase Synthesis and Automated Weighing Stations

The solid physical state of 2-bromo-5-(trifluoromethoxy)benzaldehyde (predicted m.p. 52.9 °C) makes it uniquely suitable for solid-phase parallel synthesis platforms and automated solid-dispensing systems. Its non-liquid nature prevents issues with solvent evaporation or viscosity changes that can plague liquid reagents in these systems, ensuring accurate and reproducible reagent delivery for library synthesis.

Synthesis of High-Value Trifluoromethoxy-Substituted Biaryls via Cross-Coupling

As a commercially available, high-purity (98%) [1] aryl bromide, this compound is an ideal substrate for Suzuki-Miyaura and other cross-coupling reactions to install the valuable 5-trifluoromethoxy-2-formylphenyl motif into drug candidates and agrochemicals. The bromine atom serves as a robust handle for C-C bond formation, while the aldehyde group offers a site for further derivatization.

Medicinal Chemistry Programs Requiring Enhanced Metabolic Stability

In drug discovery, the trifluoromethoxy group (-OCF3) is often incorporated into lead compounds as a bioisostere for a methoxy (-OCH3) or trifluoromethyl (-CF3) group to improve metabolic stability and lipophilicity. The ready availability of this building block allows medicinal chemists to efficiently explore structure-activity relationships (SAR) around the 5-position of the aromatic ring, leveraging the unique electronic and steric properties of the OCF3 substituent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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